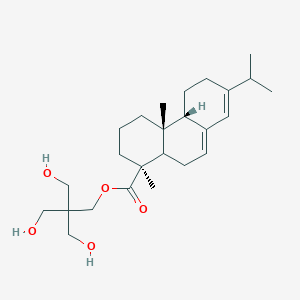
Pentaerythritol rosinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaerythritol rosinate is an ester of rosin acids with the polyol pentaerythritol. It is commonly used in cosmetics and personal care products, such as eye shadow, mascara, and makeup bases, due to its ability to act as a lubricant on the skin’s surface, giving it a soft and smooth appearance . Additionally, it increases the thickness of the lipid portion of these products . This compound is produced from wood rosin, a by-product of paper pulping .
準備方法
Synthetic Routes and Reaction Conditions: Pentaerythritol rosinate is synthesized through the esterification of rosin acids with pentaerythritol. The esterification process involves the reaction of carboxylic acids in rosin with the hydroxyl groups of pentaerythritol. This reaction typically requires a catalyst to proceed efficiently. Common catalysts used include ZSM-5, Fe₃O₄, ZnO, calcium, TiO₂, kaolin, and Al₂O₃ . The reaction is carried out at high temperatures, often between 250°C and 290°C, to achieve optimal esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the fractional distillation of crude tall oil to form rosin, which is then esterified with pentaerythritol . The process conditions are optimized to ensure high yield and purity of the final product. For example, using zinc nitrate as the zinc source, a reaction temperature of 250°C, and a catalyst loading of 0.2 g can result in a conversion rate of 87.9% .
化学反応の分析
Types of Reactions: Pentaerythritol rosinate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common. The esterification reaction involves the formation of ester bonds between the carboxylic acids in rosin and the hydroxyl groups in pentaerythritol .
Common Reagents and Conditions: The esterification reaction typically requires a catalyst and high temperatures. Common catalysts include ZSM-5, Fe₃O₄, ZnO, calcium, TiO₂, kaolin, and Al₂O₃ . The reaction conditions often involve temperatures between 250°C and 290°C .
Major Products Formed: The primary product formed from the esterification of rosin acids with pentaerythritol is this compound. This compound is used in various applications, including cosmetics, adhesives, and coatings .
科学的研究の応用
Pentaerythritol rosinate has a wide range of scientific research applications. In chemistry, it is used as a raw material for the synthesis of various compounds, including resins, adhesives, and coatings . In biology and medicine, it is used in drug delivery systems and as a plasticizer in medical devices . In industry, it is used in the manufacture of pressure-sensitive adhesives, solder flux for electronic devices, and as a coating agent in fertilizers .
作用機序
The mechanism of action of pentaerythritol rosinate involves its ability to form ester bonds with other compounds. This property allows it to act as a lubricant, increasing the thickness of the lipid portion of cosmetics and personal care products . Additionally, its ester bonds provide stability and resistance to oxidation, making it useful in various industrial applications .
類似化合物との比較
Pentaerythritol rosinate is similar to other rosin esters, such as glycerol ester and methyl ester . it is unique in its ability to form stable ester bonds with pentaerythritol, providing enhanced stability and resistance to oxidation . Other similar compounds include glycol ester, allyl ester, and acid starch-based rosin .
List of Similar Compounds:- Glycerol ester
- Methyl ester
- Glycol ester
- Allyl ester
- Acid starch-based rosin
This compound stands out due to its unique combination of stability, resistance to oxidation, and ability to act as a lubricant in various applications.
特性
CAS番号 |
8050-26-8 |
|---|---|
分子式 |
C25H40O5 |
分子量 |
420.6 g/mol |
IUPAC名 |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21?,23-,24+/m1/s1 |
InChIキー |
DUTZBUOZKIIFTG-FXXYKOEOSA-N |
異性体SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OCC(CO)(CO)CO)C |
正規SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |
物理的記述 |
Amber pellets with a mild odor; [Eastman Chemical MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















